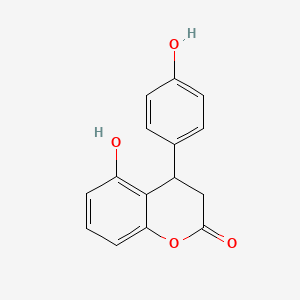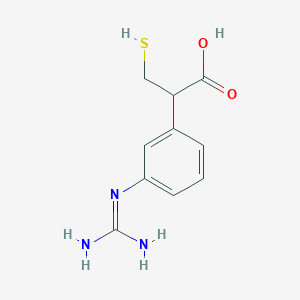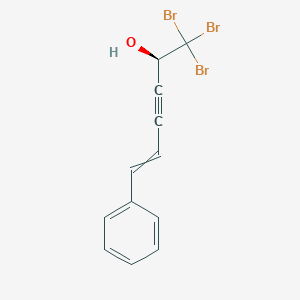
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol: is an organic compound characterized by the presence of three bromine atoms, a phenyl group, and a hydroxyl group attached to a hexene backbone with an alkyne functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of a precursor compound, followed by the introduction of the phenyl group and the hydroxyl group through various organic reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, catalysts, and specific solvents to control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor molecules are treated with bromine under controlled conditions. The phenyl group and hydroxyl group are then introduced through subsequent reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The alkyne functionality can be reduced to an alkene or alkane under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its brominated structure may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding and other interactions. The phenyl group provides hydrophobic interactions, and the alkyne functionality can engage in π-π stacking and other non-covalent interactions. These combined interactions enable the compound to exert its effects on specific molecular targets and pathways.
Comparación Con Compuestos Similares
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-ol: Similar structure but lacks the alkyne functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-yn-2-ol: Similar structure but lacks the alkene functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-one: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is unique due to the presence of both alkyne and alkene functionalities along with the hydroxyl group and phenyl group
Propiedades
Número CAS |
819851-07-5 |
|---|---|
Fórmula molecular |
C12H9Br3O |
Peso molecular |
408.91 g/mol |
Nombre IUPAC |
(2R)-1,1,1-tribromo-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1 |
Clave InChI |
KNOIKTHGCGUEHH-LLVKDONJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=CC#C[C@H](C(Br)(Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC#CC(C(Br)(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


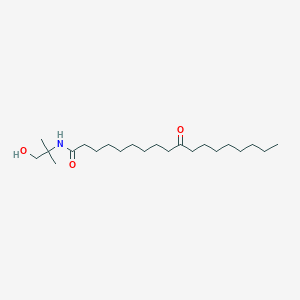
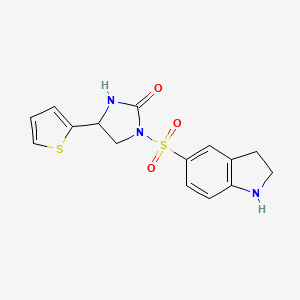
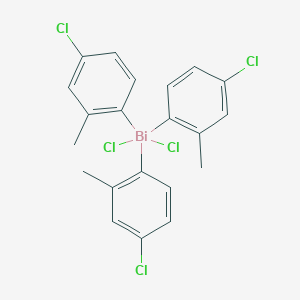
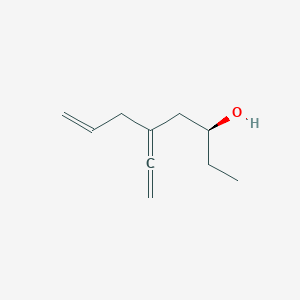

![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
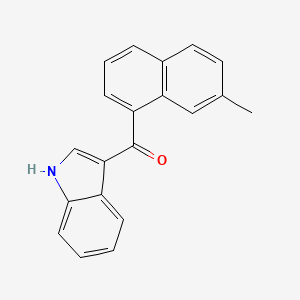
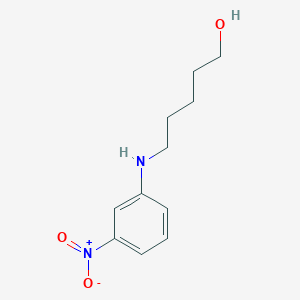

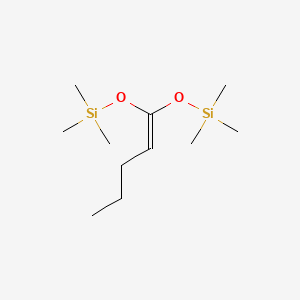
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
